methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate
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Overview
Description
Methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is a synthetic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group attached to a tetrazole ring, which is further linked to a carbamate group. Its versatility and reactivity make it an interesting subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate typically involves a multi-step process
Formation of Tetrazole Ring: : The tetrazole ring can be synthesized through the reaction of hydrazoic acid with nitriles under acidic conditions.
Introduction of Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.
Addition of Carbamate Moiety: : The final step involves the reaction of the resulting intermediate with methyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound often utilizes similar synthetic routes but may employ different catalysts or reaction conditions to optimize yield and purity. Scale-up techniques include the use of continuous flow reactors to ensure efficient and controlled synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions involving agents like sodium borohydride can yield reduced intermediates.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and the carbamate moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Halogenated reagents for electrophilic substitution, nucleophiles like amines or alkoxides for nucleophilic substitution.
Major Products Formed
The major products depend on the specific reactions:
Oxidation: Oxidized derivatives of the tetrazole ring or the fluorophenyl group.
Reduction: Reduced forms of the carbamate or aromatic ring.
Substitution: Substituted derivatives on the fluorophenyl ring or carbamate nitrogen.
Scientific Research Applications
Methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate finds applications in multiple scientific fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: : Explored for potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate exerts its effects is linked to its ability to interact with various molecular targets:
Molecular Targets: : Includes enzymes, receptors, and proteins that interact with the carbamate and tetrazole groups.
Pathways Involved: : Involves pathways related to inflammation, microbial activity, and chemical synthesis processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is unique due to its combination of a tetrazole ring and a fluorophenyl group, which imparts specific reactivity and biological activity.
Similar Compounds: : Includes other tetrazole derivatives, carbamates, and fluorophenyl-containing compounds.
Properties
IUPAC Name |
methyl N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O2/c1-18-10(17)12-6-9-13-14-15-16(9)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZWJNRSOKKWQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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